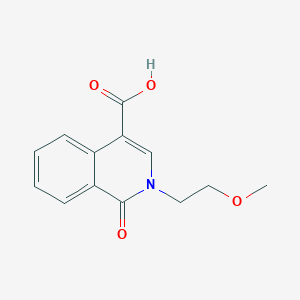

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-7-6-14-8-11(13(16)17)9-4-2-3-5-10(9)12(14)15/h2-5,8H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPYCFANIJHLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₇H₂₁NO₄

- CAS Number : 1217531-62-8

- Molecular Weight : 299.36 g/mol

- Hazard Classification : Irritant

Antiviral Activity

Research has indicated that derivatives of isoquinoline compounds exhibit promising antiviral properties. For instance, a related compound demonstrated significant inhibition against Hepatitis C virus (HCV) NS5B polymerase with an IC₅₀ of 5.9 μM, suggesting that similar structural analogs like this compound may also possess antiviral capabilities .

Anti-inflammatory Effects

In studies involving autoimmune disorders, compounds structurally related to this compound have shown potential in modulating inflammatory responses. For example, the lead compound roquinimex was found to inhibit disease development in experimental autoimmune encephalomyelitis (EAE) models by suppressing pro-inflammatory cytokines and promoting regulatory immune responses .

Anti-cancer Properties

The anti-proliferative effects of isoquinoline derivatives have been documented across various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against MCF-7 and Panc-1 cell lines with IC₅₀ values as low as 1.2 μM . This suggests that this compound could also exhibit similar anti-cancer properties.

Structure-Activity Relationship (SAR)

The SAR of isoquinoline derivatives indicates that modifications to the molecular structure can significantly influence biological activity. The presence of specific functional groups and their spatial orientation plays a crucial role in enhancing potency against targeted biological pathways. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| Roquinimex | Hydroxyl group addition | Immunomodulatory effects in EAE |

| Compound 11c | N-hydroxy group | Antiviral activity against HCV |

| 2-(2-Methoxyethyl)-1-oxo derivative | Methoxyethyl side chain | Potential anti-cancer activity |

Case Study 1: Efficacy in Autoimmune Disorders

A study evaluated the efficacy of various isoquinoline derivatives in EAE models. The results indicated that compounds with the methoxyethyl modification exhibited reduced clinical symptoms and inflammatory markers compared to controls. This suggests potential therapeutic applications for autoimmune conditions.

Case Study 2: Antiviral Screening

In another investigation, a library of isoquinoline derivatives was screened for antiviral activity against HCV. The findings revealed that certain structural modifications led to enhanced selectivity and potency, highlighting the importance of ongoing research into the biological mechanisms at play.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a subject of interest in medicinal research. Its potential applications include:

- Antiviral Activity : Research indicates that isoquinoline derivatives can exhibit antiviral properties. A study screened various derivatives against Hepatitis C Virus (HCV), revealing that structural modifications, including the methoxyethyl group, enhanced selectivity and potency against the virus.

- Efficacy in Autoimmune Disorders : In experimental autoimmune encephalomyelitis (EAE) models, compounds with methoxyethyl modifications demonstrated reduced clinical symptoms and inflammatory markers. This suggests potential therapeutic applications for treating autoimmune conditions.

- Anticancer Properties : Isoquinoline derivatives have shown significant anticancer activity. A study evaluated various derivatives against esophageal squamous cell carcinoma (ESCC), revealing some analogs with IC50 values around 10 µM, indicating promising anticancer potential through mechanisms involving autophagy modulation.

Case Study 1: Efficacy in Autoimmune Disorders

A comprehensive study evaluated the effects of isoquinoline derivatives in EAE models. The results indicated that compounds with the methoxyethyl modification significantly reduced clinical symptoms and inflammatory markers compared to controls. This suggests a potential pathway for therapeutic development in autoimmune diseases.

Case Study 2: Antiviral Screening Against HCV

A library of isoquinoline derivatives was screened for antiviral activity against HCV. The findings revealed that certain structural modifications led to enhanced antiviral activity, highlighting the importance of ongoing research into the biological mechanisms at play.

Case Study 3: Anticancer Activity

In another investigation focused on cancer treatment, various isoquinoline derivatives were synthesized and tested against different cancer cell lines. Some compounds exhibited notable antiproliferative effects, suggesting their potential as therapeutic agents against cancer.

Structure-Activity Relationships (SAR)

The structure-activity relationship analysis indicates that specific modifications to the isoquinoline backbone can significantly affect biological activity. For example:

Comparison with Similar Compounds

Key Observations :

- Substituents at position 2 significantly influence molecular weight and hydrophobicity. For instance, the 4-methoxyphenethyl group increases molecular weight by ~40 g/mol compared to the methoxyethyl group .

Preparation Methods

Example:

- Patent CN111808040A describes a method where L-serine reacts with bis(trichloromethyl) carbonate in organic solvents to form 2-oxo-oxazolidine-4-carboxylic acids. The process involves dissolving serine in sodium hydroxide, reacting with bis(trichloromethyl) carbonate, and subsequent purification steps. However, yields are low (~8.5%), and the use of organic solvents raises environmental issues.

Innovative Environmentally Friendly Methods

Recent research emphasizes greener synthesis routes, notably water-based reactions and catalytic processes, to improve yield and safety.

Water-Based Synthesis:

- The patent CN111808040A proposes a water-mediated reaction where the compound reacts with S, S'-dimethyl dithiocarbonate, followed by hydrolysis under alkaline conditions to produce the target compound with yields exceeding 86%. This method avoids organic solvents, uses mild conditions (5-35°C), and simplifies purification through chromatography.

Reaction Scheme:

Compound I + S, S'-dimethyl dithiocarbonate → Compound II (in water)

→ Hydrolysis under alkaline conditions → Compound III (2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid)

Key Features:

- Use of water as a solvent

- Mild reaction temperatures

- High yield (>86%)

- Simplified purification

Multicomponent and Catalytic Strategies

Recent advances leverage multicomponent reactions (MCR) and catalysis to streamline synthesis:

Ullmann-type and Copper-Catalyzed Reactions:

Reaction Highlights:

- Use of readily accessible starting materials like 2-halobenzoic acids, ammonia, and β-keto esters.

- Catalytic system operates under ligand-free conditions, reducing costs and environmental impact.

- Yields are generally moderate to good, with broad substrate scope.

Reaction Scheme:

2-halobenzoic acid + ammonia + β-keto ester → via Ugi reaction + Cu-catalyzed cyclization → 2-(2-methoxyethyl)-substituted isoquinolone-4-carboxylic acid

Advantages:

- Convergent, step-economic process

- Mild conditions (around 80°C)

- Good functional group tolerance

Specific Synthesis Protocols

Example Protocol (Water-based Synthesis):

- React 3-substituted mono- or disubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S, S'-dimethyl dithiocarbonate in water at 5-35°C for 2-4 hours.

- Hydrolyze the intermediate under alkaline conditions (pH 12-14).

- Purify via chromatography and drying, achieving yields above 86%.

Reaction Conditions Summary:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Reaction | 3-substituted amino methyl propionate + S, S'-dimethyl dithiocarbonate in water, 5-35°C | ~86% | Environmentally friendly, high yield |

| 2. Hydrolysis | Alkaline hydrolysis at pH 12-14 | - | Controlled pH for optimal conversion |

| 3. Purification | Chromatography | - | Ensures high purity |

Research Findings and Data Tables

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield | Advantages |

|---|---|---|---|---|---|---|

| Patent CN111808040A | Serine + bis(trichloromethyl) carbonate | Organic solvents | Room temp | 2-3 hours | 8.5% | Low yield, environmentally unfriendly |

| Patent CN111808040A (improved) | Amino acid derivatives + water | Water | 5-35°C | 2-4 hours | >86% | Eco-friendly, high yield |

| Copper-catalyzed domino | 2-halobenzoic acid + ammonia + β-keto ester | Dioxane | 80°C | 12 hours | Moderate to good | Broad scope, ligand-free |

Q & A

Q. Q1. What are the primary synthetic routes for 2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving cyclization of substituted aniline derivatives. For example, cyclization of β-keto esters with aniline precursors under acidic or microwave-assisted conditions yields the isoquinoline core. Subsequent functionalization (e.g., methoxyethyl group introduction) is achieved through alkylation or nucleophilic substitution . Purification often involves recrystallization or column chromatography, with yields optimized by controlling reaction temperature and solvent polarity.

Q. Q2. How can the structure of this compound be confirmed post-synthesis?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to confirm methoxyethyl, carbonyl, and aromatic proton environments.

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related quinoline derivatives .

Physicochemical Properties and Stability

Q. Q3. What are the key solubility and stability considerations for this compound?

The carboxylic acid group confers moderate aqueous solubility (pH-dependent), while the methoxyethyl side chain enhances lipophilicity. Stability studies indicate sensitivity to prolonged light exposure and oxidation; storage under inert atmosphere (N) at 4°C is recommended. Solubility in DMSO (20–50 mg/mL) facilitates biological assays, but precipitation in high-salt buffers necessitates formulation optimization .

Q. Q4. How does the methoxyethyl substituent influence physicochemical properties?

The methoxyethyl group increases steric bulk, reducing crystallinity but improving membrane permeability. Computational models (e.g., LogP calculations) suggest a balance between hydrophilicity (carboxylic acid) and lipophilicity (methoxyethyl), critical for bioavailability in pharmacological studies .

Biological Activity and Pharmacological Mechanisms

Q. Q5. What biological targets are associated with this compound?

Isoquinoline derivatives exhibit activity against enzymes like kinases and phosphodiesterases. For example, analogous compounds inhibit cancer cell proliferation via topoisomerase II inhibition or modulate inflammatory pathways by targeting COX-2. Specific target identification requires enzyme inhibition assays (e.g., IC determination) and molecular docking simulations .

Q. Q6. How can researchers address discrepancies in reported bioactivity data?

Contradictions often arise from assay conditions (e.g., cell line variability, serum concentration). To resolve:

- Dose-response validation : Test across multiple concentrations and replicate experiments.

- Off-target profiling : Use proteome-wide screening (e.g., kinase panels) to identify confounding interactions .

Advanced Methodologies and Optimization

Q. Q7. What strategies improve synthetic yield and purity for this compound?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves regioselectivity.

- Green chemistry approaches : Replace toxic solvents (e.g., dichlorobenzene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- HPLC purification : Removes byproducts like 4-hydroxy-1,2-dihydroquinolin-2-ones, which form via hydrolytic side reactions .

Q. Q8. How can computational modeling guide structural modifications for enhanced activity?

- QSAR models : Predict bioactivity trends by correlating substituent electronic properties (e.g., Hammett σ values) with enzyme inhibition.

- Molecular dynamics : Simulate binding interactions with target proteins (e.g., ATP-binding pockets) to prioritize derivatives for synthesis .

Data Analysis and Reproducibility Challenges

Q. Q9. How should researchers handle batch-to-batch variability in biological assays?

- Standardize protocols : Use internal controls (e.g., reference inhibitors) and fixed cell passage numbers.

- Impurity profiling : Quantify byproducts (e.g., via GC-MS) and correlate with activity outliers .

Q. Q10. What analytical techniques resolve conflicting spectral data for structural isomers?

- 2D NMR (COSY, NOESY) : Distinguishes regioisomers by cross-peak patterns.

- Isotopic labeling : Track reaction intermediates to confirm mechanistic pathways .

Advanced Applications in Drug Development

Q. Q11. How can this compound serve as a scaffold for prodrug development?

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) enhances oral bioavailability. Hydrolysis in vivo regenerates the active form, as validated in related quinolines using pharmacokinetic studies (e.g., plasma half-life measurement) .

Q. Q12. What in vitro/in vivo models are suitable for toxicity profiling?

- Hepatotoxicity : Primary hepatocyte assays (CYP450 inhibition).

- Cardiotoxicity : hERG channel binding assays.

- In vivo models : Rodent studies to assess acute toxicity (LD) and organ-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.